molecular formula C12H16N2O3 B13799707 N,N'-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide

N,N'-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide

Cat. No.: B13799707
M. Wt: 236.27 g/mol
InChI Key: WUAMNYHDARSNGE-UHFFFAOYSA-N
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Description

N,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide is an organic compound characterized by the presence of methoxy and methyl groups attached to a phenylene ring, with two acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide typically involves the reaction of 5-methoxy-2-methyl-1,3-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-Methoxy-2-methyl-1,3-phenylenediamine+Acetic anhydrideN,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide+Acetic acid\text{5-Methoxy-2-methyl-1,3-phenylenediamine} + \text{Acetic anhydride} \rightarrow \text{N,N'-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide} + \text{Acetic acid} 5-Methoxy-2-methyl-1,3-phenylenediamine+Acetic anhydride→N,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide+Acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamide groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide involves its interaction with specific molecular targets and pathways. The methoxy and acetamide groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(2-Methoxy-5-methyl-1,3-phenylene)diacetamide
  • N,N’-(5-Methoxy-2-methyl-1,3-phenylene)dimethanol

Uniqueness

N,N’-(5-Methoxy-2-methyl-1,3-phenylene)diacetamide is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-(3-acetamido-5-methoxy-2-methylphenyl)acetamide

InChI

InChI=1S/C12H16N2O3/c1-7-11(13-8(2)15)5-10(17-4)6-12(7)14-9(3)16/h5-6H,1-4H3,(H,13,15)(H,14,16)

InChI Key

WUAMNYHDARSNGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C)OC)NC(=O)C

Origin of Product

United States

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